

Physical and chemical properties of Bifenox-d3

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Compound of Interest		
Compound Name:	Bifenox-d3	
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An In-depth Technical Guide to Bifenox-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Bifenox-d3**, a deuterated isotopologue of the herbicide Bifenox. Designed for a scientific audience, this document details its core characteristics, outlines relevant experimental protocols, and illustrates key processes through structured diagrams. **Bifenox-d3** serves as an essential internal standard for the quantitative analysis of Bifenox in various matrices.

Core Physical and Chemical Properties

Bifenox-d3 is the stable isotope-labeled analog of Bifenox.[1] Its properties are fundamentally similar to the parent compound, with the key difference being the increased mass due to the deuterium atoms. This mass difference allows for its distinction in mass spectrometry-based analytical methods.

Data Presentation: Summarized Physical and Chemical Data

The quantitative properties of **Bifenox-d3** and its parent compound, Bifenox, are summarized below.



Property	Bifenox-d3	Bifenox (Unlabeled)
Appearance	Yellow Solid[2]	Yellowish-tan crystalline solid[3]
Molecular Formula	C14H6D3Cl2NO5[1][4]	C14H9Cl2NO5[3][5]
Molecular Weight	345.15 g/mol [1][4]	342.13 g/mol [5]
CAS Number	2733718-91-5[4]	42576-02-3[4][5]
Melting Point	84 - 89 °C[2]	85 °C[3][5]
Water Solubility	Insoluble[2]	0.398 mg/L @ 25 °C[3]; <0.1 mg/L @ 20 °C[6]
Solubility (Organic)	DMSO (Slightly), Ethyl Acetate (Slightly)[1]	Acetone (40 g/mL), Chlorobenzene (35-40 g/mL), Xylene (30 g/mL), Ethanol (<5 g/mL), Kerosene (<1 g/mL) @ 25 °C[3]
Log P (Octanol/Water)	4.48[2]	4.5[3]
Storage Temperature	-20°C[1]	N/A (Stable under standard conditions)
Purity	98 atom % D, min 98% Chemical Purity[7]	N/A

Experimental Protocols

While specific, detailed synthesis protocols for **Bifenox-d3** are proprietary, its characterization and use as an internal standard follow established analytical chemistry methodologies. The parent compound, Bifenox, is produced by the reaction of potassium 2,4-dichlorophenolate with methyl 5-chloro-2-nitrobenzoate.[3]

General Protocol for Quantification of Bifenox using Bifenox-d3 by LC-MS



This protocol outlines a typical workflow for using **Bifenox-d3** as an internal standard to quantify Bifenox in an environmental sample (e.g., water, soil).

- Standard and Sample Preparation:
 - Prepare a stock solution of Bifenox-d3 in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 μg/mL).
 - Create a series of calibration standards by spiking a clean matrix with known concentrations of unlabeled Bifenox and a constant concentration of the **Bifenox-d3** internal standard.
 - Extract the environmental sample using an appropriate method (e.g., solid-phase extraction for water, QuEChERS for soil).
 - Add a known amount of the Bifenox-d3 internal standard to the extracted sample prior to analysis.
- Chromatographic Separation (LC):
 - Instrument: High-Performance Liquid Chromatography (HPLC) system.
 - Column: A C18 reverse-phase column (e.g., XBridge C18, 3.5 μm, 2.1x50 mm) is suitable.
 [3]
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Detection (MS):
 - Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Plus) equipped with an electrospray ionization (ESI) source in positive or negative ion mode.[3]

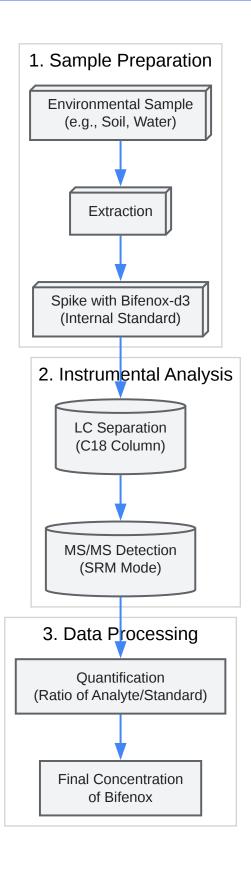


- Detection Mode: Selected Reaction Monitoring (SRM) for triple quadrupole MS. Monitor specific precursor-to-product ion transitions for both Bifenox and Bifenox-d3.
 - Example Transition for Bifenox: [M+H]+ m/z 341.99 -> fragments.
 - Example Transition for **Bifenox-d3**: [M+H]+ m/z 345.00 -> fragments.
- Data Analysis: Construct a calibration curve by plotting the ratio of the Bifenox peak area to the **Bifenox-d3** peak area against the concentration of Bifenox. Quantify the amount of Bifenox in the sample using this curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the analytical use of **Bifenox-d3** and the herbicidal mechanism of action of its parent compound.

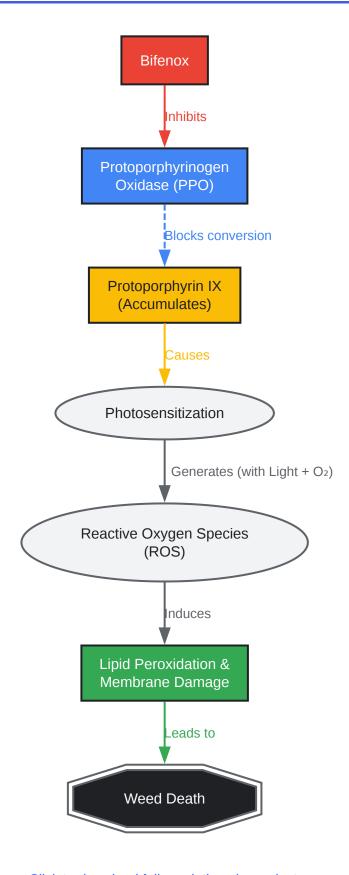




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Caption: Analytical workflow for Bifenox quantification using **Bifenox-d3**.





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Caption: Herbicidal mechanism of action of Bifenox.



Bifenox acts by inhibiting the protoporphyrinogen oxidase enzyme, which is essential for chlorophyll synthesis in plants.[5] This inhibition causes the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, this compound leads to rapid lipid peroxidation and the destruction of cell membranes, ultimately resulting in plant death.[5]

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